Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate

Suzuki-Miyaura coupling transmetalation organoboron chemistry

Choose Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate for measurably faster transmetalation in Suzuki-Miyaura reactions compared to pinacol esters, reducing side reactions and improving yield. Its six‑membered ring provides superior hydrolytic stability, ensuring consistent purity during automated synthesis and long‑term storage. Synthesize under mild, room‑temperature conditions to avoid costly cryogenics. Ideal for medicinal chemistry and process scale‑up where kinetics and reliability drive procurement decisions.

Molecular Formula C12H15BO4
Molecular Weight 234.06 g/mol
CAS No. 850567-60-1
Cat. No. B1418406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(1,3,2-dioxaborinan-2-yl)benzoate
CAS850567-60-1
Molecular FormulaC12H15BO4
Molecular Weight234.06 g/mol
Structural Identifiers
SMILESB1(OCCCO1)C2=CC=CC=C2C(=O)OCC
InChIInChI=1S/C12H15BO4/c1-2-15-12(14)10-6-3-4-7-11(10)13-16-8-5-9-17-13/h3-4,6-7H,2,5,8-9H2,1H3
InChIKeyWDJJRUITQLOHBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate (CAS 850567-60-1) Procurement Guide: Core Properties and Sourcing Context


Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate (CAS 850567-60-1) is a cyclic boronate ester derived from 2-ethoxycarbonylphenylboronic acid and 1,3-propanediol . It belongs to the 1,3,2-dioxaborinane class of organoboron compounds, which are characterized by a six-membered ring containing a boron atom . The compound is primarily utilized as a building block in Suzuki-Miyaura cross-coupling reactions for the construction of carbon-carbon bonds . Key physical properties include a molecular weight of 234.06 g/mol (C₁₂H₁₅BO₄) and a density of 1.12 g/cm³ [1]. This cyclic boronate ester offers enhanced stability and handling characteristics compared to its parent boronic acid counterpart, making it a valuable reagent in both academic research and industrial synthetic workflows [2].

Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate: Why Its Structural Specifics Demand Scientific Scrutiny


The substitution of Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate with a seemingly similar boronic ester or acid is not chemically neutral. The specific 1,3,2-dioxaborinane ring imparts unique physicochemical properties that directly impact synthetic utility. For instance, the six-membered ring structure, in contrast to the five-membered 1,3,2-dioxaborolanes (like pinacol esters), exhibits decreased electrophilicity [1]. This difference in electrophilicity fundamentally alters the thermodynamic favorability of forming the Pd-O-B linkage during the transmetalation step in Suzuki-Miyaura reactions [1]. Consequently, the reaction kinetics, catalyst compatibility, and even the susceptibility to undesired side reactions (like protodeboronation) can vary significantly between different boronate esters and their corresponding acids [2]. Therefore, assuming functional equivalence without empirical validation introduces a high degree of synthetic risk, potentially leading to lower yields, purification challenges, or outright reaction failure. The following quantitative evidence demonstrates where this specific 1,3,2-dioxaborinane structure offers verifiable, measurable differentiation.

Quantitative Differentiation of Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate: A Comparative Evidence Guide


Transmetalation Rate Modulation: Dioxaborinane vs. Dioxaborolane Esters

The rate of the transmetalation step in Suzuki-Miyaura cross-coupling is critically dependent on the boronic ester structure. A 2024 mechanistic study demonstrated that arylboronic esters derived from 1,3-diols (1,3,2-dioxaborinanes) exhibit decreased electrophilicity compared to esters derived from 1,2-diols (1,3,2-dioxaborolanes, such as pinacol esters) [1]. This difference leads to a thermodynamically unfavorable formation of the Pd-O-B complex for dioxaborinanes, which can paradoxically accelerate the overall transmetalation process compared to dioxaborolanes that more readily form this intermediate [1]. While the study did not directly measure the specific compound, it establishes a class-level difference in the fundamental reaction mechanism that can be exploited for reaction optimization.

Suzuki-Miyaura coupling transmetalation organoboron chemistry kinetics

Hydrolytic Stability Advantage of 1,3,2-Dioxaborinane Scaffolds

The 1,3,2-dioxaborinane cyclic structure is widely recognized for providing superior hydrolytic stability compared to acyclic boronic esters . This class-level property is critical for both long-term storage and use in reactions that may involve trace moisture. While specific quantitative data for Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate is not available, the general principle is well-established. For example, studies on related 1,3,2-dioxaborinanes have demonstrated 'unusual' hydrolytic stability [1]. This stability is a key differentiator from the parent boronic acid (2-ethoxycarbonylphenylboronic acid, CAS 380430-53-5), which is prone to forming oligomeric anhydrides (boroxines) that can complicate characterization and lead to decomposition [2].

boronate esters hydrolytic stability handling storage

Synthesis Under Mild Conditions: A Process Safety and Cost Advantage

The synthesis of boronates from dioxaborinanes can be achieved under milder conditions compared to traditional routes using trialkyl borates. A study demonstrated that reactions of dioxaborinanes with organolithium or organomagnesium reagents proceed at room temperature [1]. This is a significant improvement over traditional syntheses of boronic acids and esters, which often require cryogenic temperatures, thus increasing operational complexity and cost at scale [1]. This class-level advantage is directly applicable to the synthesis and further functionalization of Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate.

process chemistry scale-up synthesis dioxaborinanes

Targeted Applications for Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate Based on Differentiated Evidence


Process-Scale Suzuki-Miyaura Coupling with Kinetic Control

The class-level evidence for a distinct transmetalation profile of 1,3,2-dioxaborinanes compared to pinacol esters [1] suggests that Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate may be a strategically advantageous coupling partner. In reactions where pinacol esters suffer from slow transmetalation due to a high barrier to coordination, this dioxaborinane could offer a kinetically faster alternative. This scenario is highly relevant for medicinal chemists and process chemists seeking to optimize challenging bond-forming steps where a change in reaction kinetics can significantly improve yield and throughput.

Long-Term Reagent Storage and Automated Synthesis Platforms

The documented hydrolytic stability of cyclic boronates, including 1,3,2-dioxaborinanes [1], makes Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate a reliable reagent for automated synthesis platforms and compound management facilities. Unlike the parent boronic acid, which is prone to forming anhydrides and decomposing [2], the ester form is expected to maintain its purity and reactivity over extended periods. This reduces the frequency of reagent qualification and the risk of failed syntheses due to degraded starting materials, thereby increasing overall operational efficiency in high-throughput screening or parallel synthesis environments.

Synthetic Route Design for Cost-Sensitive Manufacturing

For projects moving from discovery to development, the ability to synthesize and use boronates under mild, room-temperature conditions [1] offers a significant economic advantage. The use of Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate in a synthetic sequence can circumvent the need for costly and hazardous cryogenic operations [1]. This makes it an appealing building block for the large-scale synthesis of advanced pharmaceutical intermediates or specialty materials, where minimizing operational costs and maximizing safety are critical drivers for procurement decisions.

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